molecular formula C8H9NO3 B13029933 Methyl 3-hydroxy-5-methylpicolinate

Methyl 3-hydroxy-5-methylpicolinate

Cat. No.: B13029933
M. Wt: 167.16 g/mol
InChI Key: YTKUNLLJBNAAQB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-methylpicolinate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . . This compound is a derivative of picolinic acid and is characterized by the presence of a hydroxyl group and a methyl ester group on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-5-methylpicolinate typically involves the esterification of 3-hydroxy-5-methylpicolinic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-5-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-methylpicolinate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • Methyl 3-hydroxy-4-methylpicolinate
  • Methyl 3-hydroxy-6-methylpicolinate
  • Methyl 3-hydroxy-5-ethylpicolinate

Comparison: Methyl 3-hydroxy-5-methylpicolinate is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 3-hydroxy-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H9NO3/c1-5-3-6(10)7(9-4-5)8(11)12-2/h3-4,10H,1-2H3

InChI Key

YTKUNLLJBNAAQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)O

Origin of Product

United States

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